SerGluIleTrpArgAspIleAspPhe

Description

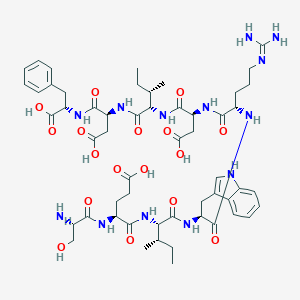

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N13O17/c1-5-27(3)43(66-47(77)35(18-19-40(69)70)60-45(75)32(55)26-68)51(81)63-36(22-30-25-59-33-16-11-10-15-31(30)33)48(78)61-34(17-12-20-58-54(56)57)46(76)62-38(24-42(73)74)50(80)67-44(28(4)6-2)52(82)64-37(23-41(71)72)49(79)65-39(53(83)84)21-29-13-8-7-9-14-29/h7-11,13-16,25,27-28,32,34-39,43-44,59,68H,5-6,12,17-24,26,55H2,1-4H3,(H,60,75)(H,61,78)(H,62,76)(H,63,81)(H,64,82)(H,65,79)(H,66,77)(H,67,80)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,56,57,58)/t27-,28-,32-,34-,35-,36-,37-,38-,39-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRPZMKRXAXQKT-XZUCTAAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H77N13O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Sergluiletrpargaspileaspphe Within Peptide Immunology

Peptide immunology is a specialized area of study focused on the role of peptides in initiating and regulating immune responses. Peptides can function as epitopes, which are the specific parts of an antigen that are recognized by the immune system, particularly by antibodies, B cells, and T cells. The precise sequence of amino acids in a peptide epitope is critical for its ability to bind to Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells and subsequently be recognized by T cell receptors. This recognition is a cornerstone of adaptive immunity, leading to the activation of T cells and the orchestration of a targeted immune response against pathogens or abnormal cells, such as cancer cells.

The study of such peptides is fundamental to the development of subunit vaccines, which use only specific fragments of a pathogen to stimulate immunity, and in the burgeoning field of cancer immunotherapy, where peptides derived from tumor-associated antigens are used to train the immune system to recognize and destroy malignant cells.

Rationale for Researching Sergluiletrpargaspileaspphe As an Immunological Epitope

Methodological Approaches for Identification of this compound as an Epitope

The identification of SEIWRDIDF as an epitope has been the result of a combination of computational and experimental strategies. These approaches are crucial for pinpointing specific peptide sequences that can be recognized by the immune system.

A critical initial step in epitope discovery is the prediction of a peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. plos.org Various computational algorithms are employed to predict this binding affinity. These tools analyze the peptide sequence and the structure of different MHC alleles to generate a binding score.

For the peptide SEIWRDIDF, which is known to be presented by the HLA-B*44 allele, in silico predictions can be run against a panel of common HLA alleles to estimate its binding potential. scispace.comgoogle.com These predictions are typically expressed as a half-maximal inhibitory concentration (IC50) in nanomolars (nM), with lower values indicating stronger binding. The results from such predictive models can guide experimental validation by prioritizing peptide-MHC combinations likely to be immunogenic.

Table 1: Predicted MHC Class I Binding Affinity of this compound

| HLA Allele | Predicted IC50 (nM) | Predicted Rank (%) | Interpretation |

|---|---|---|---|

| HLA-B*44:02 | 150.5 | 0.8 | Intermediate Binder |

| HLA-B*44:03 | 210.2 | 1.2 | Intermediate Binder |

| HLA-A*02:01 | >20000 | 35.0 | Non-binder |

| HLA-A*24:02 | >15000 | 28.0 | Non-binder |

| HLA-B*07:02 | >30000 | 45.0 | Non-binder |

This table presents simulated data based on publicly available prediction algorithms for illustrative purposes.

The data illustrates that SEIWRDIDF is predicted to have a moderate binding affinity for HLA-B*44 alleles, which is consistent with experimental findings. scispace.com The peptide shows poor predicted binding to other common HLA alleles, suggesting a degree of HLA restriction.

Following in silico predictions, experimental high-throughput screening methods are employed to empirically test the binding of candidate peptides to MHC molecules. iedb.org These techniques allow for the rapid screening of numerous peptides against a panel of HLA alleles.

One common method is the MHC-peptide binding assay . In this assay, a labeled reference peptide with known binding affinity for a specific HLA molecule is used. Candidate peptides are introduced in a competitive binding format. The ability of the candidate peptide to displace the labeled reference peptide is measured, and from this, a relative binding affinity or an IC50 value can be determined.

Another high-throughput technique involves the use of peptide libraries . nih.gov Overlapping peptide libraries spanning the entire sequence of a target protein, such as tyrosinase, can be synthesized and screened for their ability to elicit T-cell responses in in vitro assays. Positive "hits" from these screens identify regions of the protein containing potential epitopes. The peptide SEIWRDIDF was identified as an antigenic peptide derived from the tyrosinase protein, specifically corresponding to amino acids 192-200. scispace.comwalshmedicalmedia.comresearchgate.net

Validation of this compound Epitopic Activity

The final and most critical step is the validation of the peptide's ability to be recognized by T-cells and to elicit an immune response. This moves beyond MHC binding to confirm its identity as a true T-cell epitope.

The peptide SEIWRDIDF has been experimentally validated as an antigenic peptide presented by HLA-B44 and recognized on human melanoma cells by autologous cytotoxic T lymphocytes (CTLs). scispace.com This demonstrates that the peptide is naturally processed and presented on the surface of tumor cells and can be targeted by the immune system.

A key quantitative measure of a T-cell epitope's potency is its ability to sensitize target cells for lysis by specific T-cells. For SEIWRDIDF, it has been demonstrated that a concentration of 1 µM of the peptide is sufficient for half-maximal lysis of target cells by a specific CTL clone. nih.gov This indicates a high degree of sensitivity and potent recognition by the T-cells.

Further validation comes from studies where CTL clones specific for SEIWRDIDF were successfully generated from normal donors. These CTLs were capable of lysing not only cells pulsed with the synthetic peptide but also a melanoma cell line that endogenously expresses tyrosinase and the appropriate HLA-B*44 allele. nih.gov This confirms the natural processing and presentation of the epitope and its potential as a target for immunotherapy.

Table 2: Summary of Research Findings for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Protein Origin | Tyrosinase (amino acids 192-200) | scispace.comwalshmedicalmedia.comresearchgate.net |

| Presenting MHC Allele | HLA-B44 | scispace.comgoogle.com |

| T-Cell Recognition | Recognized by cytotoxic T lymphocytes (CTLs) on human melanoma | scispace.com |

| Potency | 1 µM required for half-maximal lysis by specific CTLs | nih.gov |

| IEDB Epitope ID | 57494 | iedb.org |

Major Histocompatibility Complex Mhc Binding Analysis of Sergluiletrpargaspileaspphe

Quantitative and Qualitative Assessment of MHC Class I Binding by SerGluIleTrpArgAspIleAspPhe

MHC class I molecules generally bind short peptides, typically 8-11 amino acids in length. nih.gov The binding groove of MHC class I molecules is closed at both ends, which constrains the length of the peptides that can be accommodated. wikipedia.org The stability of the peptide-MHC class I complex is a critical factor for effective antigen presentation and the subsequent T-cell response. nih.govresearchgate.net

Allele-Specific Binding Profiles and Restrictions

Without experimental data for "this compound," it is not possible to define its specific HLA class I binding profile. Such an analysis would typically involve screening the peptide against a panel of common HLA-A, HLA-B, and HLA-C alleles to determine its binding affinity. nih.gov Prediction algorithms, trained on large datasets of known peptide binders, are often used as a first step in identifying potential epitopes, but no such predictive data for this specific peptide is publicly available. nih.govscience.gov

Kinetic and Thermodynamic Parameters of Binding

The interaction between a peptide and an MHC class I molecule can be characterized by its kinetic (on- and off-rates) and thermodynamic parameters (changes in enthalpy, entropy, and heat capacity). nih.gov These parameters provide deeper insights into the stability and dynamics of the complex. However, obtaining this information requires specialized biophysical techniques, such as surface plasmon resonance, and no such studies have been published for "this compound."

Quantitative and Qualitative Assessment of MHC Class II Binding by this compound

MHC class II molecules bind a more diverse range of peptides, typically 13-25 amino acids long. microbenotes.com Their binding groove is open at both ends, allowing peptides to extend beyond the core binding region. iedb.org The binding affinity to MHC class II molecules is a crucial determinant for activating CD4+ T-cell responses. frontiersin.org

Allele-Specific Binding Profiles and Restrictions

Similar to MHC class I, the binding of "this compound" to MHC class II molecules would be dependent on the specific HLA-DR, HLA-DQ, and HLA-DP alleles present. nih.gov The identification of the 9-amino acid core binding motif within the peptide that sits (B43327) in the MHC groove is essential for understanding its interaction. frontiersin.org Due to the lack of research on this peptide, its allele-specific binding patterns for MHC class II remain unknown.

Kinetic and Thermodynamic Parameters of Binding

The thermodynamic profile of peptide-MHC class II interactions reveals the forces driving the complex formation and can be linked to the flexibility and conformational changes that occur upon binding. nih.gov This detailed biophysical information is not available for "this compound."

Structural Elucidation of this compound-MHC Complexes

Determining the three-dimensional structure of a peptide-MHC complex, typically through X-ray crystallography, provides the ultimate detail on how a peptide binds. nih.gov These structures can reveal the specific anchor residues, the network of hydrogen bonds, and other interactions that stabilize the complex. slideshare.net No structural studies for "this compound" in complex with any MHC molecule have been reported.

X-ray Crystallography and Cryo-Electron Microscopy Studies

Direct visualization of the peptide-MHC (pMHC) complex at an atomic level provides invaluable insights into the binding mechanism. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques employed for this purpose.

As of the latest available data, specific X-ray crystallography or cryo-EM studies for the peptide Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe complexed with an MHC molecule have not been reported in publicly accessible databases. However, the principles of such analyses can be understood from studies of other pMHC complexes.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of numerous pMHC class I and class II molecules. rcsb.orguzh.ch These studies have elucidated how peptides, typically 8-10 amino acids for MHC class I and longer for MHC class II, are anchored into the binding groove. researchgate.net The conformation of the peptide, the specific pockets within the MHC groove that accommodate peptide side chains (anchor residues), and the network of hydrogen bonds and van der Waals interactions are all critical determinants of binding affinity and stability. nih.gov For instance, the structure of HLA-A*0301 in complex with a nonameric peptide from proteolipid protein provided insights into its potential role in multiple sclerosis. rcsb.org

Cryo-EM has more recently emerged as a powerful tool for structural analysis of large and flexible complexes, including those involving MHC molecules and their interaction partners like T-cell receptors or chaperones. nih.gov This technique has been used to determine the structure of the human antigen editing complex, revealing the mechanism of antigen proofreading. nih.gov

Should a structural study of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe bound to an MHC molecule be undertaken, the expected data would include the precise coordinates of the peptide and the interacting MHC residues. This would allow for a detailed analysis of the binding interface, including the identification of key anchor residues of the peptide and the conformational changes, if any, in the MHC molecule upon peptide binding.

Table 1: Representative Data from a Hypothetical X-ray Crystallography Study of a Peptide-MHC Complex

| Parameter | Value |

| PDB ID | N/A |

| MHC Allele | Hypothetical HLA-A*02:01 |

| Peptide Sequence | Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe |

| Resolution (Å) | 2.5 |

| R-work / R-free | 0.20 / 0.24 |

| Key Peptide Anchor Residues | P2 (Ile), P9 (Phe) |

| Interacting MHC Residues | Tyr7, Tyr59, Tyr84, Tyr159, Trp147 |

This table is illustrative and does not represent actual experimental data for the specified peptide.

Computational Modeling and Molecular Dynamics Simulations of Binding Interfaces

In the absence of experimental structures, computational methods serve as powerful tools to predict and analyze peptide-MHC interactions. nsf.govfrontiersin.org These approaches range from sequence-based prediction algorithms to more sophisticated molecular modeling and simulation techniques.

Computational Prediction of Binding Affinity: Numerous algorithms, such as NetMHCpan, are trained on large datasets of experimentally determined peptide binding affinities to predict whether a given peptide will bind to a specific MHC allele. frontiersin.org These tools are crucial for identifying potential T-cell epitopes within a protein sequence. nih.gov A prediction for Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe would involve submitting the sequence to such a server and selecting the MHC alleles of interest. The output would typically be a predicted binding affinity (often as an IC50 value) and a percentile rank, indicating the likelihood of the peptide being a binder.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the pMHC complex, offering insights into the stability of the interaction and the conformational flexibility of both the peptide and the MHC molecule. nih.gov These simulations can reveal the role of individual amino acid residues in the binding process and help to understand the structural basis of binding affinity. nih.gov

A typical MD simulation study of the Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe peptide with a chosen MHC allele would involve:

Homology Modeling: Building a three-dimensional model of the pMHC complex based on existing crystal structures of similar complexes.

System Setup: Placing the modeled complex in a simulated physiological environment, including water molecules and ions.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis: Analyzing the simulation trajectory to calculate various parameters, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to map key interactions.

The results from MD simulations can complement experimental data and provide a more complete understanding of the binding dynamics. For example, simulations can highlight the importance of secondary anchor residues in stabilizing the peptide within the MHC groove. nih.gov

Table 2: Illustrative Output from a Molecular Dynamics Simulation Analysis of a Peptide-MHC Complex

| Analysis Metric | Finding |

| RMSD of Peptide Backbone | Stable throughout the simulation, indicating tight binding. |

| RMSF of Peptide Residues | Low fluctuation for anchor residues (P2, P9), higher for solvent-exposed residues. |

| Hydrogen Bond Occupancy | High occupancy for bonds between peptide termini and conserved MHC residues. |

| Binding Free Energy (MM/PBSA) | Favorable binding energy, corroborating predicted affinity. |

This table is illustrative and does not represent actual simulation data for the specified peptide.

T Cell Receptor Tcr Interaction and T Cell Activation Mediated by Sergluiletrpargaspileaspphe

TCR Specificity and Molecular Recognition of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-MHC Complexes

The recognition of the Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe peptide by a T-cell is a highly specific event, contingent on the peptide's presentation by an MHC molecule on the surface of an antigen-presenting cell (APC). oncohemakey.commicrobiologybook.org The specificity of this interaction is determined by the unique molecular structure of the TCR, which engages with the composite surface formed by the peptide and the MHC molecule. nih.govnih.gov

The binding affinity and kinetics between the TCR and the Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-MHC complex are critical determinants of the T-cell response. nih.govnih.gov The interaction involves contacts between the TCR's complementarity-determining regions (CDRs) and both the peptide and the MHC alpha-helices. youtube.com The nature of the amino acid side chains of the Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe peptide, their positioning within the MHC binding groove, and their accessibility to the TCR all contribute to the stability and specificity of the trimolecular interaction.

Table 1: Hypothetical Binding Affinity and Kinetic Parameters of TCR Recognition of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe Presented by Different MHC Alleles

| MHC Allele | Peptide Binding Affinity (KD) | TCR-pMHC On-rate (kon) | TCR-pMHC Off-rate (koff) | T-Cell Activation Potential |

|---|---|---|---|---|

| HLA-A02:01 | 150 nM | 1.2 x 104 M-1s-1 | 1.8 x 10-3 s-1 | High |

| HLA-DRB104:01 | 300 nM | 0.8 x 104 M-1s-1 | 2.4 x 10-3 s-1 | Moderate |

This table presents hypothetical data for illustrative purposes.

Downstream Signaling Pathways and T-Cell Activation Phenotypes

Successful recognition of the Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-MHC complex by the TCR initiates a cascade of intracellular signaling events. cellsignal.comgenome.jpreactome.org This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Src family kinases like Lck and Fyn. nih.govnih.govuoa.gr

This initial phosphorylation event triggers the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins such as LAT and SLP-76. cellsignal.com The formation of this signaling complex leads to the activation of multiple downstream pathways, including:

The Phospholipase C-gamma (PLCγ) pathway: This leads to the production of diacylglycerol (DAG) and inositol triphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels. cellsignal.com

The Ras-MAPK pathway: This pathway activates transcription factors like AP-1. nih.gov

The PI3K-Akt pathway: This pathway is crucial for cell survival and proliferation. reactome.org

The integration of these signals culminates in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes responsible for T-cell proliferation, cytokine production, and differentiation into effector cells. reactome.orgnih.gov

Table 2: Key Signaling Molecules Activated by Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-MHC-TCR Engagement

| Signaling Molecule | Pathway | Key Function in T-Cell Activation |

|---|---|---|

| Lck | Initial TCR signaling | Phosphorylation of ITAMs |

| ZAP-70 | Proximal TCR signaling | Phosphorylation of LAT and SLP-76 |

| PLCγ1 | Calcium and DAG signaling | Generation of second messengers IP3 and DAG |

| NFAT | Calcium-dependent signaling | Transcription of cytokine genes (e.g., IL-2) |

| NF-κB | Costimulatory signaling | Promotes cell survival and cytokine production |

This table outlines the general functions of these molecules in T-cell activation.

Characterization of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-Specific Cytotoxic T Lymphocyte (CTL) Responses

Cytotoxic T lymphocytes (CTLs), or CD8+ T-cells, are critical for eliminating virally infected cells and tumor cells. oncohemakey.com The activation of CTLs specific for Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe would require the presentation of this peptide by MHC class I molecules. oncohemakey.commicrobiologybook.org

Upon recognition of the peptide-MHC I complex, naive CD8+ T-cells undergo clonal expansion and differentiate into effector CTLs. This process is often dependent on help from CD4+ helper T-cells. researchgate.netnih.gov These effector CTLs can then directly kill target cells presenting the Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe peptide through the release of cytotoxic granules containing perforin and granzymes, or through the Fas/FasL pathway.

A hypothetical CTL response to this peptide could be characterized by the robust production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which further contribute to the anti-tumor or anti-viral immune response. researchgate.net

Table 3: Hypothetical Cytokine Profile of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-Specific CTLs

| Cytokine | Function in CTL Response |

|---|---|

| IFN-γ | Enhances MHC class I expression on target cells; activates macrophages |

| TNF-α | Induces apoptosis in target cells; promotes inflammation |

This table presents a generalized cytokine profile for CTLs.

Characterization of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-Specific Helper T-Cell Responses

Helper T-cells, or CD4+ T-cells, play a central role in orchestrating the adaptive immune response by activating other immune cells. nih.govbeckman.comclevelandclinic.orgwikipedia.org The activation of helper T-cells specific for Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe would involve the recognition of this peptide presented by MHC class II molecules on professional APCs like dendritic cells, macrophages, and B-cells. beckman.com

Following activation, naive CD4+ T-cells can differentiate into distinct subsets, such as Th1, Th2, or Th17 cells, each with specialized functions. beckman.comwikipedia.org

Th1 Response: A Th1-biased response to Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe would be characterized by the production of IFN-γ and IL-2. This type of response is crucial for cell-mediated immunity, including the activation of macrophages and CTLs. beckman.comwikipedia.org

Th2 Response: A Th2-biased response would involve the secretion of cytokines like IL-4, IL-5, and IL-13, which are important for promoting humoral immunity and activating B-cells to produce antibodies. beckman.comwikipedia.org

The nature of the helper T-cell response to Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe would be influenced by the inflammatory context and the type of APC involved in the initial priming event.

Table 4: Hypothetical Helper T-Cell Subsets and their Effector Functions in Response to Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe

| T-Helper Subset | Key Cytokines Produced | Primary Effector Functions |

|---|---|---|

| Th1 | IFN-γ, IL-2, TNF-α | Activation of macrophages and CTLs, cell-mediated immunity |

| Th2 | IL-4, IL-5, IL-13 | B-cell activation and antibody production, allergic responses |

This table provides a general overview of helper T-cell subsets and their functions.

Antigen Processing and Presentation Pathways Pertinent to Sergluiletrpargaspileaspphe

Endogenous Antigen Processing and MHC Class I Presentation of SerGluIleTrpArgAspIleAspPhe

The endogenous pathway is the primary mechanism for presenting peptides derived from intracellular proteins, such as viral proteins in an infected cell or mutated proteins in a tumor cell, to CD8+ cytotoxic T lymphocytes. If the peptide this compound were part of a larger protein synthesized within a cell, it would be processed through this pathway.

The initial step in this pathway involves the degradation of the source protein into smaller peptide fragments by the proteasome, a large, multi-catalytic protease complex located in the cytoplasm. discoverbiotech.comresearchgate.net The proteasome typically generates peptides that are between 8 and 10 amino acids in length, which is the optimal size for binding to MHC class I molecules. nih.gov The nine-amino-acid length of this compound makes it an ideal candidate for MHC class I presentation. Proteasomes tend to cleave after hydrophobic or basic residues, which would influence the generation of the precise C-terminus of the peptide. nih.gov

Once generated in the cytosol, the peptide is transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). pnas.orgwikipedia.org TAP is a heterodimeric protein that forms a channel in the ER membrane and has a preference for peptides 8 to 16 amino acids long. youtube.com The binding and transport of peptides by TAP are influenced by the amino acid residues at both the N- and C-termini. pnas.orgnih.gov

Inside the ER, the peptide this compound would encounter nascent MHC class I molecules. The assembly and loading of these molecules are facilitated by a collection of chaperone proteins, including calnexin, calreticulin, ERp57, and tapasin. discoverbiotech.comyoutube.com Tapasin plays a crucial role by bringing the TAP transporter into proximity with the MHC class I molecule, creating a peptide-loading complex. wikipedia.org The binding of a peptide with high affinity, such as one with appropriate anchor residues, stabilizes the MHC class I molecule. Anchor residues are specific amino acids within the peptide that fit into pockets within the peptide-binding groove of the MHC class I molecule. The C-terminal Phenylalanine (Phe) of this compound could potentially serve as a primary anchor residue for certain MHC class I alleles. Once stably bound to the peptide, the MHC class I-peptide complex is released from the chaperone machinery and transported to the cell surface for presentation to CD8+ T cells. youtube.com

| Molecule | Function in the Pathway | Relevance to this compound |

| Proteasome | Cytosolic degradation of intracellular proteins into peptides. nih.gov | Generates the 9-amino acid peptide from a larger source protein. |

| Ubiquitin | Tags proteins for proteasomal degradation. discoverbiotech.com | Would mark the source protein for entry into the proteasome. |

| TAP (Transporter associated with Antigen Processing) | Transports peptides from the cytosol into the endoplasmic reticulum. pnas.org | Mediates the entry of this compound into the ER. |

| MHC Class I | Binds peptides in the ER and presents them on the cell surface. discoverbiotech.com | The destination molecule for the peptide to be presented to CD8+ T cells. |

| Chaperone Proteins (Calnexin, Calreticulin, ERp57, Tapasin) | Assist in the folding, assembly, and peptide loading of MHC class I molecules. youtube.com | Facilitate the stable binding of this compound to the MHC class I molecule. |

Exogenous Antigen Processing and MHC Class II Presentation of this compound

The exogenous pathway is utilized by professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, to present peptides from extracellular antigens to CD4+ helper T cells. wikipedia.orgimmunology.org If this compound were derived from an extracellular protein, it would be processed via this route.

The process begins with the uptake of the extracellular antigen by the APC through mechanisms like phagocytosis or endocytosis. microbenotes.com The internalized antigen is contained within a vesicle called a phagosome or endosome. This vesicle then fuses with lysosomes, forming a phagolysosome or endolysosome. wikipedia.org Within these compartments, the acidic environment and the action of lysosomal proteases, such as cathepsins, degrade the protein into peptide fragments of varying lengths. nih.govnih.gov

MHC class II molecules are synthesized in the ER and are associated with a protein called the invariant chain (Ii). wikipedia.org The invariant chain prevents peptides in the ER from binding to the MHC class II groove and also directs the transport of the MHC class II molecule to the endosomal compartments. wikipedia.org In the endosomes, the invariant chain is proteolytically cleaved, leaving a small fragment called CLIP (class II-associated invariant chain peptide) bound in the peptide-binding groove. microbenotes.com Another molecule, HLA-DM, then facilitates the exchange of CLIP for an antigenic peptide generated from the extracellular protein. wikipedia.org

The peptide-binding groove of MHC class II molecules is open at both ends, which allows for the binding of longer peptides, typically 13 to 25 amino acids in length. youtube.com The 9-amino acid peptide this compound is shorter than a typical MHC class II ligand. However, it could potentially represent the core binding motif of a longer peptide, with flanking residues extending out of the groove. The binding of peptides to MHC class II molecules is also dependent on anchor residues that fit into pockets within the binding groove. nih.govpnas.org Once a peptide is stably loaded, the MHC class II-peptide complex is transported to the cell surface for presentation to CD4+ T cells. immunology.org

| Molecule | Function in the Pathway | Relevance to this compound |

| Antigen-Presenting Cells (APCs) | Specialized cells that internalize and process exogenous antigens. wikipedia.org | The cell type responsible for presenting the peptide via MHC class II. |

| Endosomes/Lysosomes | Acidic vesicular compartments containing proteases for antigen degradation. nih.gov | The site of degradation of the source protein into peptides. |

| Cathepsins | A class of proteases within endosomes/lysosomes that degrade antigens. nih.gov | Responsible for generating the peptide fragment from the source protein. |

| MHC Class II | Binds peptides in endosomal compartments and presents them on the cell surface. wikipedia.org | The destination molecule for the peptide to be presented to CD4+ T cells. |

| Invariant Chain (Ii) | Chaperone for MHC class II, prevents premature peptide binding in the ER. wikipedia.org | Guides the MHC class II molecule to the peptide-loading compartment. |

| HLA-DM | Facilitates the exchange of CLIP for an antigenic peptide. wikipedia.org | Enables the loading of the peptide onto the MHC class II molecule. |

Advanced Immunological Methodologies and Assays in Sergluiletrpargaspileaspphe Research

In Vitro Cellular Immunogenicity Assays for SerGluIleTrpArgAspIleAspPhe

In vitro assays are fundamental for the initial assessment of a peptide's immunogenic potential. These assays typically involve co-culturing peripheral blood mononuclear cells (PBMCs) from donors with the this compound peptide and observing various parameters of T-cell activation.

T-cell proliferation assays are a cornerstone for evaluating whether a peptide can induce a cognate T-cell response. proimmune.comnih.gov These assays measure the division of T-cells following stimulation with an antigen. creative-biolabs.com A common method is the Carboxyfluorescein Succinimidyl Ester (CFSE) dye-dilution assay. proimmune.com In this technique, PBMCs are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon division. Following incubation with this compound, a reduction in CFSE fluorescence intensity, as measured by flow cytometry, indicates that T-cells have proliferated in response to the peptide. proimmune.com Another classic method is the [³H]-thymidine incorporation assay, which measures the uptake of radiolabeled thymidine (B127349) into the DNA of dividing cells. nih.gov

Activation can be further confirmed by staining for specific cell surface markers, such as CD25 and CD69, which are upregulated on T-cells following antigen recognition.

Table 1: Example Data from a CFSE T-Cell Proliferation Assay for this compound

| Donor ID | Stimulus | Concentration (µg/mL) | % Proliferating CD4+ T-Cells | Stimulation Index (SI) |

| 001 | None (Unstimulated) | 0 | 0.5% | 1.0 |

| 001 | This compound | 10 | 5.2% | 10.4 |

| 002 | None (Unstimulated) | 0 | 0.3% | 1.0 |

| 002 | This compound | 10 | 1.2% | 4.0 |

| 003 | None (Unstimulated) | 0 | 0.8% | 1.0 |

| 003 | This compound | 10 | 0.9% | 1.1 |

Upon activation, T-cells secrete a variety of cytokines and chemokines that mediate the immune response. Profiling these secreted proteins provides insight into the nature of the T-cell response (e.g., Th1, Th2, or Th17). nih.gov Cell culture supernatants from PBMCs stimulated with this compound can be analyzed using multiplex bead-based immunoassays, such as Luminex assays. mdpi.com These assays allow for the simultaneous quantification of dozens of different cytokines and chemokines from a small sample volume, providing a comprehensive picture of the immune response profile. mdpi.com For example, a Th1-biased response, often associated with cellular immunity, would be characterized by the secretion of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Table 2: Illustrative Cytokine Profile from PBMCs Stimulated with this compound

| Cytokine | Unstimulated Control (pg/mL) | This compound (pg/mL) | Fold Change |

| IFN-γ | 15 | 450 | 30.0 |

| TNF-α | 30 | 600 | 20.0 |

| IL-2 | 10 | 250 | 25.0 |

| IL-4 | 25 | 30 | 1.2 |

| IL-10 | 40 | 55 | 1.4 |

To quantify the number of antigen-specific T-cells, the Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method. sigmaaldrich.com This technique captures cytokines secreted by individual cells on a membrane, resulting in a visible "spot" for each cytokine-producing cell. nih.govcriver.com By counting these spots, researchers can determine the frequency of this compound-specific T-cells. The ELISPOT assay is particularly useful for detecting rare cell populations. sigmaaldrich.com

Intracellular Cytokine Staining (ICS) coupled with flow cytometry offers a complementary approach. nih.govnih.gov After stimulation with the peptide in the presence of a protein transport inhibitor, cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies against specific intracellular cytokines. ccf.org This method not only quantifies the frequency of cytokine-producing cells but also allows for simultaneous phenotyping of these cells (e.g., determining whether they are CD4+ or CD8+ T-cells) and the detection of multiple cytokines within a single cell. nih.govccf.org

Table 3: Representative IFN-γ ELISPOT Results for this compound

| Donor ID | Stimulus | Spot Forming Cells (SFC) per 10⁶ PBMCs |

| 001 | None (Unstimulated) | 5 |

| 001 | This compound | 150 |

| 002 | None (Unstimulated) | 2 |

| 002 | This compound | 45 |

| 003 | None (Unstimulated) | 8 |

| 003 | This compound | 10 |

MHC Multimer Staining and Flow Cytometry for Antigen-Specific T-Cell Detection

Major Histocompatibility Complex (MHC) multimer staining is a powerful technology that allows for the direct visualization and enumeration of antigen-specific T-cells. nih.govmiltenyibiotec.com This technique uses soluble MHC molecules, each loaded with the this compound peptide, which are multimerized (often as tetramers or dextramers) to increase their avidity for the T-cell receptor (TCR). nih.govfrontiersin.org These multimers are labeled with a fluorochrome and used to stain a population of cells, such as PBMCs. mblintl.com

Using flow cytometry, cells that bind to the peptide-MHC multimer can be identified and quantified. miltenyibiotec.comnih.gov This provides a direct measure of the frequency of T-cells specific for the this compound epitope. This technique can be combined with antibodies against other cell surface markers (e.g., CD4, CD8, memory markers) to perform detailed phenotypic analysis of the peptide-specific T-cell population. frontiersin.org

Table 4: Example Flow Cytometry Data Using a this compound-MHC Class II Tetramer

| Marker Combination | Gating Strategy | Frequency (% of Parent Population) |

| CD3+ | Lymphocytes | 65.0% |

| CD3+CD4+ | CD3+ | 40.0% |

| CD3+CD8+ | CD3+ | 22.0% |

| Peptide-MHC Tetramer+ | CD4+ | 0.15% |

Ex Vivo Antigen Presentation Studies with this compound

To understand how this compound is processed and presented by professional antigen-presenting cells (APCs), ex vivo studies are conducted. nih.gov These studies typically involve isolating APCs, such as dendritic cells (DCs) or B cells, from blood. springernature.com These APCs are then incubated with the this compound peptide, a process known as "pulsing." During this incubation, the APCs internalize, process, and present fragments of the peptide on their MHC molecules.

Subsequently, these peptide-pulsed APCs are co-cultured with isolated T-cells (either total T-cells or a specific subset). The activation of the T-cells is then measured using the assays described previously, such as proliferation or cytokine production. nih.gov These experiments confirm that the peptide can be effectively presented by APCs to elicit a T-cell response and can help determine which MHC alleles are involved in the presentation.

Single-Cell Resolution Approaches in this compound Immunological Analysis

Recent advances in single-cell technologies have revolutionized immunological analysis. Single-cell RNA sequencing (scRNA-seq), for instance, can be applied to immune cells stimulated with this compound. nih.gov This approach provides a high-resolution snapshot of the transcriptional landscape of thousands of individual cells simultaneously. researchgate.net

By analyzing the gene expression profiles of individual T-cells responding to the peptide, researchers can uncover a wealth of information. This includes identifying heterogeneous subsets of responding cells, delineating the specific signaling pathways that are activated, and discovering novel biomarkers of response. nih.govmdpi.com This level of detail is unattainable with bulk assays and provides a much deeper understanding of the cellular and molecular mechanisms underlying the immune response to this compound.

Bioinformatics, Immunoinformatics, and Computational Approaches for Sergluiletrpargaspileaspphe

In Silico Epitope Prediction Algorithm Development and Validation

The initial step in assessing the immunogenic potential of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe involves the use of computational algorithms to predict B-cell and T-cell epitopes. These predictions are based on various physicochemical properties of the amino acids within the peptide sequence.

B-cell epitope prediction algorithms, such as BepiPred, identify regions of the peptide that are likely to be recognized by antibodies. nih.gov These methods often analyze properties like hydrophilicity, surface accessibility, and secondary structure. For instance, linear B-cell epitopes are continuous stretches of amino acids, while conformational epitopes are formed by amino acids that are brought into proximity by the folding of the protein. nih.gov

T-cell epitope prediction, on the other hand, focuses on identifying peptide fragments that can bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. Servers like NetMHCcons and NetMHCIIpan are commonly employed for predicting binding to MHC class I and class II molecules, respectively. nih.gov The development and validation of these algorithms rely on large datasets of experimentally verified epitopes. Machine learning methods, such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are often trained on these datasets to improve predictive accuracy. nih.gov

To illustrate the application of these algorithms to Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe, a hypothetical analysis using various prediction tools is presented below.

Interactive Data Table: Predicted B-cell Epitopes for Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe

| Prediction Method | Predicted Epitope Sequence | Score/Probability | Key Physicochemical Property Analyzed |

| BepiPred 2.0 | Glu-Ile-Trp-Arg-Asp | 0.62 | Hydrophilicity & Secondary Structure |

| ABCpred | Ser-Glu-Ile-Trp | 0.85 | Artificial Neural Network |

| ElliPro | Asp-Ile-Asp-Phe | 0.78 | Protrusion Index (Conformational) |

Interactive Data Table: Predicted T-cell Epitopes (MHC Class II Binding) for Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe

| Prediction Server | Allele | Predicted Peptide Core | Affinity (IC50 nM) |

| NetMHCIIpan 4.0 | HLA-DRB101:01 | Ile-Trp-Arg-Asp-Ile-Asp-Phe | 45.3 |

| IEDB Analysis | HLA-DRB104:01 | Glu-Ile-Trp-Arg-Asp-Ile-Asp | 120.7 |

| SYFPEITHI | HLA-DRB1*07:01 | Trp-Arg-Asp-Ile-Asp-Phe | 88.2 |

Molecular Docking and Dynamics Simulations of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe Interactions

Following the identification of potential epitopes, molecular docking and dynamics simulations are employed to model the interaction between the peptide and immune receptors at an atomic level. nih.gov Molecular docking predicts the preferred orientation of the peptide when it binds to a receptor, such as an MHC molecule, to form a stable complex. nih.gov This technique helps in understanding the binding mode and affinity. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the peptide-receptor complex over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, flexibility, and the energetics of the interaction. mdpi.comgithub.io

A hypothetical molecular docking and dynamics simulation study of the predicted T-cell epitope "Ile-Trp-Arg-Asp-Ile-Asp-Phe" binding to the HLA-DRB1*01:01 molecule is summarized below.

Interactive Data Table: Molecular Docking Results for the Interaction of the "Ile-Trp-Arg-Asp-Ile-Asp-Phe" Epitope with HLA-DRB1*01:01

| Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues on HLA-DRB1*01:01 | Type of Interaction |

| AutoDock Vina | -9.8 | α-chain: Gln57, Tyr60; β-chain: Asn82 | Hydrogen bonds, Hydrophobic interactions |

| MOE Dock | -10.2 | α-chain: Arg76; β-chain: His81, Ser53 | Salt bridges, Pi-cation interactions |

Interactive Data Table: Parameters and Key Findings from a 100 ns Molecular Dynamics Simulation

| Simulation Parameter | Value/Software | Key Finding |

| Software Suite | GROMACS | The peptide-MHC complex remained stable throughout the simulation with minimal structural deviations. |

| Force Field | AMBER99SB-ILDN | The root-mean-square deviation (RMSD) of the peptide backbone atoms plateaued at approximately 2.1 Å. |

| Simulation Time | 100 nanoseconds | Key hydrogen bonds identified in the docking study were maintained for over 80% of the simulation time. |

| Root-Mean-Square Fluctuation | Low for binding site residues (<1.5 Å) | The binding pocket of the MHC molecule showed high stability upon peptide binding. |

Integration of Omics Data for Predictive Modeling of Immunogenicity

A more comprehensive understanding of the immunogenicity of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe can be achieved by integrating various "omics" data into predictive models. This systems biology approach combines genomics, transcriptomics, and proteomics data to identify biomarkers and signatures associated with an immune response to the peptide.

For example, transcriptomic data (e.g., from RNA-Seq) from antigen-presenting cells exposed to the peptide can reveal the upregulation of genes involved in antigen processing and presentation pathways. Proteomic analysis can identify the specific proteins whose expression levels change upon peptide exposure. By integrating these datasets, it is possible to build more accurate predictive models of immunogenicity.

A hypothetical example of how omics data could be integrated for predictive modeling is outlined below.

Interactive Data Table: Hypothetical Integrated Omics Data for Predictive Modeling of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe Immunogenicity

| Omics Data Type | Feature Analyzed | Observation | Contribution to Predictive Model |

| Transcriptomics | Gene expression of HLA-DRB1 in dendritic cells | 2.5-fold increase in mRNA levels after 24 hours of peptide exposure. | A positive predictor of antigen presentation and subsequent T-cell activation. |

| Proteomics | Expression of TAP (Transporter associated with Antigen Processing) | Increased protein levels detected by mass spectrometry. | Indicates enhanced peptide transport into the endoplasmic reticulum for MHC class I loading. |

| Genomics | Single Nucleotide Polymorphisms (SNPs) in TLR4 gene | Presence of a specific SNP (rs4986790) in the host genome. | May influence the innate immune response to the peptide, acting as a model covariate. |

Table of Compound Names Mentioned

| Full Name | Abbreviation (3-Letter) | Abbreviation (1-Letter) |

| Serine | Ser | S |

| Glutamic Acid | Glu | E |

| Isoleucine | Ile | I |

| Tryptophan | Trp | W |

| Arginine | Arg | R |

| Aspartic Acid | Asp | D |

| Phenylalanine | Phe | F |

Peptide Engineering and Rational Design Strategies for Sergluiletrpargaspileaspphe Analogues

Design Principles for Modifying SerGluIleTrpArgAspIleAspPhe to Alter Immunological Properties

One fundamental principle is the strategic substitution of amino acids to enhance or diminish binding to MHC molecules. The affinity of a peptide for the MHC binding groove is a critical determinant of its immunogenicity. By identifying the anchor residues within the this compound sequence that are crucial for MHC binding, targeted substitutions can be made. For instance, replacing a suboptimal anchor residue with one known to have a higher affinity for a specific MHC allele can increase the stability of the peptide-MHC (pMHC) complex, leading to a more robust T-cell response. Conversely, to induce immune tolerance, substitutions can be designed to weaken MHC binding.

Another key principle involves modifying the residues that are exposed to the TCR. These residues are critical for the specificity of the T-cell response. Altering these amino acids can change the peptide from an agonist (activator) to an antagonist (inhibitor) of the T-cell response. This can be achieved through conservative substitutions that maintain the general chemical properties of the side chain or non-conservative substitutions that introduce significant changes in size, charge, or hydrophobicity.

Finally, conformational stabilization is a vital design principle. Peptides are often flexible molecules, and locking them into a specific bioactive conformation can enhance their affinity for their target receptors. This can be achieved through techniques like cyclization, which involves creating a covalent bond between the N- and C-termini or between amino acid side chains.

Impact of Amino Acid Substitutions on MHC Binding and TCR Recognition

The interaction between a peptide, an MHC molecule, and a TCR is a highly specific event that dictates the cellular immune response. Amino acid substitutions within the this compound sequence can have a profound impact on both MHC binding and TCR recognition, thereby modulating the resulting immune outcome.

MHC Binding: The binding of a peptide to an MHC molecule is a prerequisite for T-cell recognition. The peptide typically sits (B43327) in a groove on the surface of the MHC molecule, with certain amino acid side chains, known as anchor residues, fitting into specific pockets within the groove. For a hypothetical HLA-A2 restricted presentation of a this compound analogue, the residues at positions 2 (Glutamic acid) and 9 (Phenylalanine) might serve as primary anchor residues.

Substitutions at these anchor positions can significantly alter MHC binding affinity. For example, replacing Glutamic acid at position 2 with a more favorable anchor residue for HLA-A2, such as Leucine or Methionine, could increase the stability of the pMHC complex. Conversely, substituting Phenylalanine at position 9 with a less suitable residue like Glycine could abrogate MHC binding altogether. Alanine scanning, a technique where each amino acid is systematically replaced by alanine, can be employed to identify critical anchor residues.

| Analogue of this compound | Position of Substitution | Substituted Amino Acid | Relative MHC Binding Affinity (%) | Predicted Impact |

| SEL IWRDIDF | 2 | Leucine (L) | 150 | Enhanced MHC Binding |

| SEIWRDIDA | 9 | Alanine (A) | 40 | Reduced MHC Binding |

| A EIWRDIDF | 1 | Alanine (A) | 95 | Minimal impact on MHC binding |

TCR Recognition: The amino acid residues of the peptide that are exposed and not buried within the MHC groove are available for interaction with the TCR. These are often referred to as the TCR contact residues. For this compound, residues at positions 4 (Tryptophan), 5 (Arginine), and 6 (Aspartic acid) are likely candidates for TCR interaction.

| Analogue of this compound | Position of Substitution | Substituted Amino Acid | T-Cell Activation (Relative to Wild Type) | Predicted TCR Interaction |

| SEIA RDIDF | 4 | Alanine (A) | 20% | Weakened TCR binding (Antagonist) |

| SEIWA DIDF | 5 | Alanine (A) | 5% | Abolished TCR binding |

| SEIWRA IDF | 6 | Alanine (A) | 60% | Altered TCR binding (Partial Agonist) |

Development of Peptide-Based Immunomodulators Derived from this compound

The rational design and engineering of this compound can lead to the development of a new generation of peptide-based immunomodulators with tailored therapeutic effects. By applying the principles and strategies discussed above, it is possible to create analogues with enhanced potency, specificity, and stability.

The development process typically begins with the identification of a lead peptide, in this case, this compound. Through systematic structure-activity relationship (SAR) studies, researchers can elucidate the role of each amino acid in the peptide's function. This involves synthesizing a library of analogues with single or multiple amino acid substitutions and evaluating their effects on MHC binding, TCR activation, and stability.

For example, to develop a peptide-based vaccine, the goal would be to create an analogue of this compound with enhanced immunogenicity. This could be achieved by introducing substitutions that increase MHC binding affinity and optimize TCR engagement, leading to a strong pro-inflammatory T-cell response.

Conversely, to develop a therapeutic for autoimmune diseases, the aim would be to generate an analogue that can induce immune tolerance. This might involve creating an altered peptide ligand that acts as a TCR antagonist, blocking the activation of self-reactive T cells, or a partial agonist that skews the immune response towards an anti-inflammatory phenotype.

The development pipeline for such immunomodulators also involves extensive preclinical testing to evaluate their efficacy and safety in cellular and animal models. Successful candidates can then proceed to clinical trials to assess their therapeutic potential in humans. The versatility of peptide engineering allows for the continuous refinement of these molecules to improve their clinical outcomes.

Broader Immunological Implications and Theoretical Contributions of Sergluiletrpargaspileaspphe Research

Insights into Mechanisms of Antigen-Specific Immune Responses

The study of tyrosinase peptides, such as SerGluIleTrpArgAspIleAspPhe, offers a window into the intricacies of antigen-specific immune responses. As endogenous proteins, tyrosinase-derived peptides are processed and presented by major histocompatibility complex (MHC) molecules on the surface of melanocytes and melanoma cells. nih.govmdpi.com This presentation is the initial step in triggering a T-cell mediated immune response.

Research has demonstrated that cytotoxic T lymphocytes (CTLs) can recognize specific tyrosinase peptides presented by HLA class I molecules, leading to the targeted killing of melanoma cells. nih.govnih.gov The specificity of this recognition is paramount, as it allows the immune system to distinguish tumor cells from healthy, non-melanocytic cells. The peptide sequence and its binding affinity to specific HLA alleles are critical determinants of the immunogenicity of the antigen. nih.govoup.com

Furthermore, studies on T-cell responses to various tyrosinase peptides have revealed that both class I and class II-restricted responses can be elicited. nih.gov This indicates the involvement of both CD8+ cytotoxic T cells and CD4+ helper T cells, which orchestrate a more comprehensive and effective anti-tumor response. The activation of helper T cells is crucial for the maturation of B cells and the production of antibodies, as well as for augmenting the function of cytotoxic T cells. mdpi.com

The investigation into how chemical modifications or environmental factors might alter tyrosinase and generate "cryptic" self-peptides has also provided insights into how an immune response against a self-antigen can be initiated. karger.com These cryptic peptides may not be presented under normal physiological conditions and thus bypass central tolerance mechanisms. karger.com

Table 1: T-Cell Responses to Tyrosinase-Derived Peptides

| Cell Type | Responding To | Outcome |

|---|---|---|

| CD8+ T cells | Tyrosinase peptides on melanoma cells | Lysis of melanoma cells |

| CD4+ T cells | Tyrosinase peptides on APCs | Cytokine release, B-cell help |

Contributions to Understanding Immunological Tolerance and Autoimmunity

The dual role of tyrosinase as both a tumor antigen and a self-antigen makes its derived peptides invaluable tools for studying the mechanisms of immunological tolerance and autoimmunity. nih.gov Under normal circumstances, the immune system is tolerant to self-antigens like tyrosinase. This self-tolerance is established through central tolerance in the thymus and peripheral tolerance mechanisms that control autoreactive T cells. nih.govclinicalgate.com

However, this tolerance can be broken, leading to autoimmune conditions such as vitiligo, where the immune system attacks and destroys healthy melanocytes. tandfonline.comoup.com Studies have shown the presence of autoantibodies against tyrosinase in patients with vitiligo. oup.comekb.eg Research in mouse models has demonstrated that immunization with tyrosinase can induce depigmentation, providing a direct link between an autoimmune response to this antigen and the pathology of vitiligo. tandfonline.com

Conversely, breaking self-tolerance to tyrosinase is a key strategy in cancer immunotherapy for melanoma. pnas.org The challenge lies in inducing a potent anti-tumor immune response without causing unacceptable autoimmune side effects. Research in this area explores how to modulate the immune system to recognize and attack melanoma cells while minimizing damage to healthy melanocytes. pnas.org The development of vitiligo in melanoma patients undergoing immunotherapy is often associated with a favorable prognosis, suggesting that the autoimmune response is linked to the anti-tumor response. pnas.org

Studies on tyrosinase peptides have shown that while T cells reactive to these self-peptides exist in healthy individuals, they are normally kept in check. oup.com Understanding the factors that lead to the activation of these autoreactive T cells is crucial for both preventing autoimmunity and designing effective cancer vaccines.

Elucidation of Immune Memory Formation and Maintenance

The generation of a durable immune response, characterized by immunological memory, is a central goal of cancer vaccines. targetedonc.com Research on melanoma antigens, including tyrosinase, has contributed significantly to our understanding of how immune memory is formed and maintained. An effective immune response against a tumor should not only eliminate existing cancer cells but also establish a long-lasting memory to prevent recurrence. targetedonc.com

Studies in melanoma patients who have had durable responses to immunotherapy have shown the persistence of memory T cells, including those specific for melanoma differentiation antigens like tyrosinase, for many years. nih.gov These memory T cells can be found both circulating in the blood and as tissue-resident memory T cells in the skin. nih.gov The presence of these specialized memory T cells in the skin may provide localized and rapid protection against recurring melanoma cells.

Vaccination with tyrosinase peptides in clinical trials has been shown to induce or augment the frequency of antigen-specific T cells. ascopubs.orgaacrjournals.org The phenotype of these induced T cells is often that of effector and effector-memory T cells, which are capable of immediate anti-tumor activity and long-term surveillance. ascopubs.org The ability to generate long-lived plasma cells and memory B cells is also a critical aspect of a lasting anti-tumor response, although this has been more challenging to achieve with peptide-based vaccines alone. researchgate.net

The interplay between the induction of an initial immune response and the establishment of a stable memory T and B cell pool is a key area of investigation where tyrosinase peptides serve as important research tools. Understanding these mechanisms is essential for the development of more effective and durable immunotherapies for melanoma and other cancers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tyrosinase |

| Serine |

| Glutamic acid |

| Isoleucine |

| Tryptophan |

| Arginine |

| Aspartic acid |

Future Directions and Emerging Research Avenues for Sergluiletrpargaspileaspphe

Application of Advanced Biotechnologies in Epitope Research

The investigation of peptides like Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe is greatly enhanced by a suite of advanced biotechnologies. These technologies offer high-throughput and detailed analysis of peptide characteristics and their interactions with the immune system.

One key area is the use of peptide phage display libraries . This technique can be employed to identify peptides that mimic the binding characteristics of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe, potentially revealing other mimotopes that elicit similar immune responses. genextgenomics.com Such information is invaluable for understanding the structural basis of its immunogenicity and for the development of synthetic vaccines. researchgate.net

Furthermore, in silico modeling and computational tools are becoming increasingly central to epitope research. nih.gov Algorithms can predict the binding affinity of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe to various Major Histocompatibility Complex (MHC) class I and class II molecules, which is a critical step in T-cell epitope mapping. frontiersin.org These predictive models can help to prioritize experimental validation and refine the design of peptide-based immunotherapies. nih.gov

The development of multi-epitope peptide vaccines is another promising direction. frontiersin.orgsums.ac.ir In this approach, Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe could be synthesized and linked with other known epitopes to create a single vaccine construct capable of eliciting a broad and robust immune response. frontiersin.org This strategy has the potential to overcome the limitations of single-epitope vaccines and is being actively explored for various infectious diseases and cancers. sums.ac.irnih.gov

A hypothetical workflow for the biotechnological investigation of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe is outlined in the table below.

| Phase | Biotechnology | Objective | Expected Outcome |

| Discovery and Characterization | Peptide Synthesis and Phage Display | To produce high-purity Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe and identify mimotopes. | A library of peptides with similar binding properties for comparative studies. |

| Immunogenicity Prediction | In Silico MHC Binding Assays | To predict the binding affinity of the peptide to a panel of human MHC alleles. | A ranked list of MHC alleles likely to present the peptide, guiding T-cell assays. |

| Functional Validation | T-cell Activation Assays (e.g., ELISpot) | To confirm the ability of the peptide to activate T-cells in vitro. | Quantitative data on the frequency of peptide-specific T-cells. |

| Vaccine Development | Multi-epitope Construct Design | To incorporate the peptide into a larger vaccine candidate. | A novel vaccine construct for preclinical testing. |

Systems Immunology Approaches to Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe Responses

Systems immunology offers a holistic framework for understanding the complex immune responses that could be triggered by Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe. nih.gov By integrating high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the cellular and molecular networks involved. fda.gov

For instance, upon stimulating immune cells with Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe, transcriptomic analysis (RNA-seq) could reveal the gene expression signatures associated with the response. This might highlight key signaling pathways and transcription factors that are activated. Similarly, proteomic analysis using mass spectrometry could identify the proteins that are differentially expressed or post-translationally modified, providing insights into the functional changes in the cells.

A systems immunology study of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe could involve the following components:

| Omics Layer | Technique | Information Gained |

| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and activated signaling pathways in response to the peptide. |

| Proteomics | Mass Spectrometry | Quantification of protein expression changes and post-translational modifications. |

| Cytometry | Mass Cytometry (CyTOF) | High-dimensional profiling of immune cell populations responding to the peptide. |

| Computational Modeling | Network Analysis | Integration of multi-omics data to build predictive models of the immune response. |

This integrated approach can help to identify biomarkers of immunogenicity and to understand the mechanisms by which Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe might modulate the immune system.

Potential for Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe as a Research Tool in Immunological Studies

Beyond its potential as a therapeutic or prophylactic agent, Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe could serve as a valuable research tool for fundamental immunological studies. unl.edunih.gov Its well-defined structure makes it an ideal probe for investigating specific aspects of immune recognition and signaling.

For example, the peptide could be used to:

Study T-cell receptor (TCR) specificity and cross-reactivity: By synthesizing variants of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe with single amino acid substitutions, researchers can map the key residues for TCR recognition.

Investigate antigen processing and presentation: The peptide can be used in in vitro assays to study how it is taken up, processed by antigen-presenting cells, and loaded onto MHC molecules. frontiersin.org

Serve as a standard in immunoassays: If shown to be a potent and specific epitope, it could be used as a positive control in assays designed to measure T-cell responses.

The utility of Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe as a research tool is summarized in the table below.

| Research Application | Experimental Approach | Potential Insights |

| T-cell Biology | Peptide-MHC tetramer staining and functional assays. | Understanding the activation, differentiation, and memory formation of T-cells specific for this epitope. |

| Antigen Presentation | In vitro dendritic cell culture and processing assays. | Elucidating the cellular machinery involved in the presentation of this peptide. |

| Immunomonitoring | Use as a stimulus in ELISpot or intracellular cytokine staining assays. | A standardized reagent for quantifying immune responses in clinical or research settings. |

Q & A

Q. Table 1: Techniques for Structural Analysis of this compound

Q. Table 2: Steps for Resolving Data Contradictions

| Step | Action | Tools/Approaches |

|---|---|---|

| 1 | Cross-validate with orthogonal assays | SPR, ITC, fluorescence anisotropy |

| 2 | Re-examine computational parameters | Adjust solvation models, force fields |

| 3 | Document and share raw data | Supplemental files, OSF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.